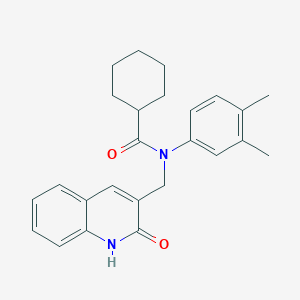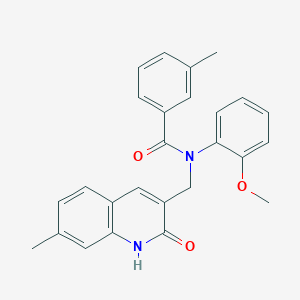
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization of various oncogenic proteins, and its inhibition leads to the degradation of these proteins, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide have been studied extensively. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments include its specificity towards HSP90, its ability to induce apoptosis in cancer cells, and its potential as a treatment for various types of cancer. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to optimize its efficacy and safety.
Future Directions
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. These include optimizing its synthesis method, studying its efficacy and safety in preclinical and clinical trials, exploring its potential as a combination therapy with other anti-cancer drugs, and investigating its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Conclusion:
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has shown promising results in scientific research as a potential treatment for cancer. Its mechanism of action involves the inhibition of HSP90, leading to the degradation of oncogenic proteins and inhibition of tumor growth. Although it has some limitations, further research is needed to optimize its efficacy and safety and to explore its potential applications in other diseases.
Synthesis Methods
The synthesis method of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of 4-aminobenzamide with p-tolyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 2-hydroxy-8-methylquinoline-3-carbaldehyde to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
The 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-9-15-25(16-10-19)31(28(33)21-11-13-24(14-12-21)29(3,4)5)18-23-17-22-8-6-7-20(2)26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSTGKNMBIHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

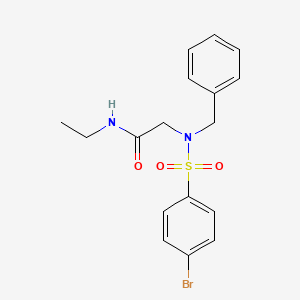


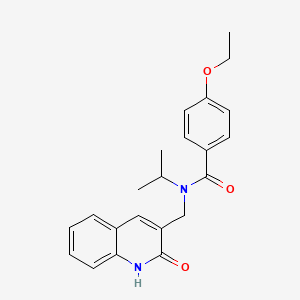

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
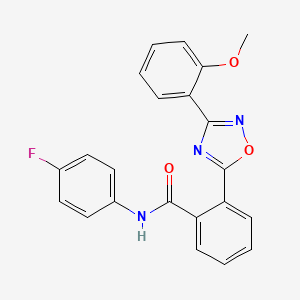
![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
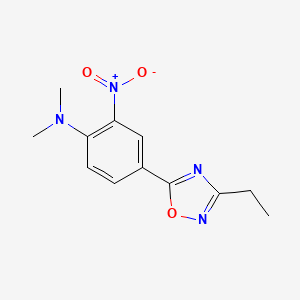
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)

